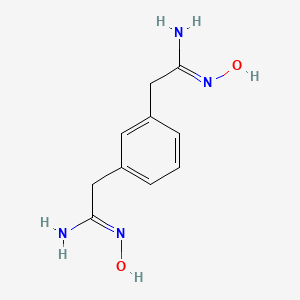

1,3-Phenylenediacetamidoxime

Description

Contextualization of Amidoxime (B1450833) Chemistry within Modern Organic and Inorganic Research Paradigms

Amidoximes are a class of organic compounds characterized by the functional group RC(=NOH)NH₂, which incorporates both an oxime and an amide group on the same carbon atom. wikipedia.orgmdpi.com This unique structural feature imparts a rich and versatile chemistry, making them valuable in both organic and inorganic research. researchgate.net In organic synthesis, amidoximes serve as important intermediates for the preparation of various nitrogen-containing heterocycles. nih.gov

The primary and most widely utilized method for synthesizing amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632). nih.govrsc.org This reaction is typically carried out by heating the reactants in a solvent like ethanol (B145695) or methanol (B129727), often in the presence of a base such as sodium carbonate or triethylamine (B128534) to generate free hydroxylamine from its hydrochloride salt. nih.gov Yields for this conversion are generally high, sometimes reaching up to 98%. nih.gov The reaction time can vary significantly, from a few hours to 48 hours, depending on the specific nitrile substrate. nih.gov

In the realm of inorganic chemistry, the amidoxime group is a highly effective ligand for a wide range of metal ions. wikipedia.orgresearchgate.net The presence of both a basic nitrogen atom in the oxime group and an acidic hydroxyl group allows amidoximes to act as versatile chelating agents. mdpi.comresearchgate.net This chelating ability is central to their application in areas such as hydrometallurgy and materials science. wikipedia.org Specifically, amidoxime-functionalized polymers have been extensively investigated for their capacity to selectively extract metal ions, most notably the uranyl ion ({UO₂}²⁺), from aqueous solutions like seawater. wikipedia.orgmdpi.com The significant mesomeric effect created by the -NH₂ group distinguishes the chemistry of amidoximes from that of simple oximes. mdpi.comresearchgate.net

Historical Development and Emerging Significance of 1,3-Phenylenediacetamidoxime as a Functional Moiety

The development of this compound is intrinsically linked to the foundational work on amidoxime synthesis. The seminal method for creating amidoximes from nitriles and hydroxylamine was first demonstrated by Tiemann. nih.gov The synthesis of this compound follows this classic and well-documented chemical transformation.

The direct precursor for its synthesis is 1,3-phenylenediacetonitrile (B1664535). guidechem.comnbinno.com This starting material is a dinitrile compound featuring two cyanomethyl groups attached to a benzene (B151609) ring at the meta positions. nbinno.comnih.gov The conversion to this compound is achieved by reacting 1,3-phenylenediacetonitrile with hydroxylamine, which transforms both nitrile groups into amidoxime functionalities. nih.govgoogle.com

The emerging significance of this compound stems from its structure as a bis-amidoxime. Possessing two amidoxime groups on a single, relatively rigid phenyl scaffold makes it a powerful bidentate or polydentate ligand. This structural arrangement is highly advantageous for forming stable chelate complexes with metal ions. The strategic placement of the two functional groups allows for cooperative binding, enhancing the stability and selectivity of metal coordination compared to monofunctional amidoxime ligands. This has positioned this compound as a molecule of interest for applications requiring strong and selective metal ion sequestration.

Overview of Key Research Domains and Scholarly Contributions Pertaining to this compound

Research involving this compound is primarily concentrated in the areas of coordination chemistry and materials science, driven by its exceptional metal-chelating properties.

A principal research domain is its application as a ligand for the complexation of metal ions, particularly in the context of extracting valuable or strategic elements. The ability of amidoxime groups to bind strongly and selectively to the uranyl ion has made amidoxime-based materials a major focus of research for extracting uranium from seawater. mdpi.com The bifunctional nature of this compound makes it an excellent model compound for studying the fundamental coordination chemistry that underpins these extraction processes. researchgate.net The formation of stable, cyclic coordination structures with the uranyl ion is considered key to the high binding affinity and selectivity observed in larger polymeric systems. researchgate.net

The synthesis of this compound relies on its precursor, 1,3-phenylenediacetonitrile. guidechem.comnbinno.com This precursor is a versatile building block in its own right, used in the synthesis of various organic compounds and advanced materials. nbinno.com For instance, the nitrile groups of 1,3-phenylenediacetonitrile can be used in polymerization reactions to create polymers with unique thermal and mechanical properties. nbinno.com

Scholarly contributions have focused on optimizing the synthesis of amidoximes from nitriles, exploring various reaction conditions, including the use of different solvents, bases, and even microreactor technology to improve yields and reduce reaction times and byproducts. rsc.orgresearchgate.net

Interactive Data Table: Properties of this compound and its Precursor

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound | C₁₀H₁₄N₄O₂ | 222.24 | Solid | 885966-18-7 evitachem.com |

| 1,3-Phenylenediacetonitrile | C₁₀H₈N₂ | 156.18 | White to light yellow crystalline powder guidechem.com | 626-22-2 guidechem.com |

Interactive Data Table: General Synthesis of Amidoximes from Nitriles

| Reactants | Reagents/Conditions | Product | Typical Yield | Reference |

| Nitrile (R-C≡N) | Hydroxylamine hydrochloride (H₂NOH·HCl), Base (e.g., Na₂CO₃, Et₃N), Solvent (e.g., Ethanol, Methanol), Heat | Amidoxime (R-C(=NOH)NH₂) | Up to 98% | nih.gov |

| Aromatic Nitriles | Aqueous hydroxylamine solution (50%), Elevated temperature, Microreactor | Aromatic Amidoxime | Full conversion | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(2Z)-2-amino-2-hydroxyiminoethyl]phenyl]-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c11-9(13-15)5-7-2-1-3-8(4-7)6-10(12)14-16/h1-4,15-16H,5-6H2,(H2,11,13)(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKBSRANTRLSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CC(=NO)N)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C/C(=N/O)/N)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,3 Phenylenediacetamidoxime

Precursor Selection and Strategic Design for the Synthesis of Phenylenediacetamidoxime Systems

The successful synthesis of 1,3-phenylenediacetamidoxime hinges on a logical and strategic approach to selecting starting materials and designing the reaction sequence. The core structure, a benzene (B151609) ring with substituents at the 1 and 3 positions, dictates the choice of the foundational carbon scaffold.

The most common and strategically sound precursor for the carbon framework is 1,3-phenylenediacetonitrile (B1664535) , also known as m-xylylene dicyanide. cymitquimica.comsigmaaldrich.com This compound provides the required 1,3-disubstituted benzene ring and the two-carbon nitrile side chains, which are primed for conversion into the desired acetamidoxime (B1239325) groups. The rationale for its use is based on the well-established and high-yielding reaction of nitriles to form amidoximes. nih.gov The synthesis of 1,3-phenylenediacetonitrile itself typically starts from m-xylylene dihalides (e.g., 1,3-bis(chloromethyl)benzene (B146608) or 1,3-bis(bromomethyl)benzene) and an alkali metal cyanide, such as sodium or potassium cyanide, via a nucleophilic substitution reaction. google.com

The primary nitrogen source for converting the nitrile groups (-C≡N) into amidoxime (B1450833) groups (-C(NH₂)=NOH) is hydroxylamine (B1172632) (NH₂OH). nih.gov This reagent, or more commonly its stable salt form, hydroxylamine hydrochloride (NH₂OH·HCl), is the reagent of choice for this transformation. nih.govmdpi.com The nucleophilic nature of hydroxylamine allows it to readily attack the electrophilic carbon atom of the nitrile group, initiating the conversion. The reaction between nitriles and hydroxylamine is the most widely used method for preparing amidoximes due to the ready availability of the starting materials and the generally high reaction yields. nih.gov

Control over reaction stoichiometry is critical for maximizing the yield of this compound and minimizing the formation of impurities. When converting the dinitrile precursor, a molar excess of hydroxylamine is often employed to ensure the complete conversion of both nitrile groups and to drive the reaction equilibrium towards the product. nih.gov When hydroxylamine hydrochloride is used, a base such as sodium carbonate or triethylamine (B128534) is required to liberate the free hydroxylamine in situ. The stoichiometry of the base is also crucial, with typically 2 to 6 equivalents used to neutralize the generated HCl and facilitate the reaction. nih.gov

A significant challenge in amidoxime synthesis is the potential formation of amide by-products. nih.govresearchgate.net This occurs when the nitrile reacts with hydroxylamine under certain conditions, particularly in protic solvents like ethanol (B145695), leading to an amide instead of the desired amidoxime. researchgate.netrsc.org The formation of this impurity can complicate the purification process. Minimizing this side reaction can be achieved by carefully selecting the solvent system. Studies have shown that using ionic liquids or aqueous solutions of hydroxylamine can suppress amide formation and lead to a cleaner reaction profile, thus improving the purity of the final product. nih.govgoogle.com

Multi-Step Synthetic Pathways to this compound

The construction of this compound is typically achieved through a sequential, multi-step process that builds the molecule from simpler, commercially available starting materials. youtube.commedium.com This approach allows for controlled transformations at each stage, ensuring the correct regiochemistry and functional group installation.

A logical multi-step synthesis begins with a suitable 1,3-disubstituted benzene derivative and proceeds through the key dinitrile intermediate.

Step 1: Synthesis of 1,3-Phenylenediacetonitrile. This intermediate is commonly prepared from 1,3-bis(halomethyl)benzene. The reaction mechanism is a classic bimolecular nucleophilic substitution (Sₙ2), where the cyanide ion (⁻C≡N) acts as the nucleophile, displacing the halide (e.g., Cl⁻ or Br⁻) from each of the benzylic carbons.

Step 2: Synthesis of this compound. The conversion of the dinitrile to the diamidoxime involves the nucleophilic addition of hydroxylamine to the nitrile carbons. nih.gov The mechanism proceeds via the attack of the nitrogen atom of hydroxylamine on one of the electrophilic nitrile carbons. This is followed by a series of proton transfers, resulting in the formation of the amidoxime functional group. This process is repeated on the second nitrile group to yield the final product.

The characterization of intermediates is essential to confirm the success of each step. For the conversion of the dihalide to the dinitrile, infrared (IR) spectroscopy would show the appearance of a strong, sharp absorption band characteristic of the C≡N stretch (around 2250 cm⁻¹). In ¹H NMR spectroscopy, the signal for the benzylic protons (CH₂-X) would shift, and in ¹³C NMR, a signal for the nitrile carbon would appear. Upon conversion to the final product, the C≡N peak in the IR spectrum would disappear, and new broad peaks corresponding to O-H and N-H stretches would emerge.

Optimizing reaction conditions is paramount for achieving high yields and purity. Key parameters include temperature, solvent, and reaction time. The conversion of nitriles to amidoximes is often accelerated by heating, typically in refluxing methanol (B129727) or ethanol, which can reduce reaction times from days to hours. nih.gov However, as mentioned, these conditions can sometimes promote the formation of amide impurities. rsc.org

Recent advancements have focused on alternative methods to improve efficiency and purity. The use of an aqueous hydroxylamine solution has been shown to be effective, often leading to shorter reaction times without the need for an added base. nih.govgoogle.com Furthermore, non-conventional energy sources have been explored. Ultrasonic irradiation can significantly shorten reaction times to as little as 5-15 minutes while providing good to high yields (65-85%). nih.gov Similarly, microwave-assisted synthesis has been demonstrated as a valuable tool for the rapid preparation of amidoximes. nih.gov The choice of solvent can also be critical; studies have demonstrated that using specific ionic liquids can not only decrease reaction time but also selectively eliminate the formation of the amide side-product. nih.govresearchgate.net

| Parameter | Conventional Method | Optimized/Alternative Methods | Advantage of Alternative Method |

|---|---|---|---|

| Solvent | Methanol or Ethanol nih.gov | Aqueous Solution nih.govgoogle.com, Ionic Liquids nih.govresearchgate.net | Shorter reaction time, no base needed (aqueous); impurity minimization (ionic liquids). nih.govnih.govgoogle.com |

| Temperature | Room temp to reflux (60-80 °C) nih.gov | Ambient (with ultrasonication) nih.gov | Energy efficiency, rapid reaction. nih.gov |

| Energy Source | Conventional Heating | Ultrasonic Irradiation nih.gov, Microwave Irradiation nih.gov | Drastically reduced reaction times (minutes vs. hours). nih.gov |

| Reagents | Hydroxylamine HCl with base nih.gov | Aqueous Hydroxylamine google.com | Simpler procedure, fewer reagents. google.com |

Direct and One-Pot Synthesis Approaches for Efficiency and Sustainability

In line with the principles of green chemistry, there is a growing interest in developing more efficient and sustainable synthetic routes. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages by reducing solvent waste, saving time, and simplifying procedures. semanticscholar.org

For the synthesis of aryl amidoximes, a one-pot approach has been developed involving a palladium-catalyzed cyanation of an aryl halide followed by the subsequent amidoximation in the same pot. rsc.org Applying this strategy to a precursor like 1,3-dibromobenzene (B47543) could theoretically allow for the direct synthesis of this compound, bypassing the isolation of the dinitrile intermediate.

Another innovative one-pot strategy involves the synthesis of N-substituted amidoximes directly from carboxylic acids. rsc.org This method uses a dehydrating agent to first facilitate the in-situ formation of an amide from a carboxylic acid and an amine, which is then immediately converted to the amidoxime by the addition of hydroxylamine hydrochloride. rsc.org Such methodologies represent a move towards more streamlined and environmentally benign processes for the synthesis of complex molecules like this compound. ijcce.ac.irresearchgate.net

Derivatization and Structural Modification Strategies for this compound

The structural modification of this compound can be approached by targeting its two primary reactive sites: the amidoxime functional groups and the aromatic phenyl ring.

Chemical Modifications of the Amidoxime Functional Groups

The amidoxime group (RC(=NOH)NH₂) is amphoteric and contains several reactive centers, making it amenable to a variety of chemical modifications. Key derivatization strategies would likely involve reactions at the hydroxyl and amino moieties.

O-Alkylation and O-Acylation: The oxygen atom of the oxime can be targeted by electrophiles. Alkylation with alkyl halides or acylation with acid chlorides or anhydrides would yield O-alkylated or O-acylated derivatives, respectively. These modifications would alter the electronic properties and steric bulk of the amidoxime group, potentially influencing its coordination chemistry or biological activity.

Cyclization Reactions: Amidoximes are well-known precursors for the synthesis of various heterocyclic compounds. For instance, reaction with orthoesters or phosgene (B1210022) can lead to the formation of 1,2,4-oxadiazoles. With this compound, this could potentially lead to the formation of novel bis-heterocyclic structures.

Table 1: Potential Derivatization Reactions of the Amidoxime Groups in this compound

| Reagent Class | Reaction Type | Potential Product |

| Alkyl Halides (R-X) | O-Alkylation | 1,3-Phenylenebis(N'-alkoxyacetamidine) |

| Acid Chlorides (RCOCl) | O-Acylation | 1,3-Phenylenebis(N'-acyloxyacetamidine) |

| Aldehydes (RCHO) | Schiff Base Formation | 1,3-Phenylenebis(N'-(alkylideneamino)acetamidine) |

| Orthoesters (RC(OR')₃) | Cyclization | 1,3-Bis(5-alkyl-1,2,4-oxadiazol-3-ylmethyl)benzene |

Aromatic Ring Functionalization and Substituent Effects

The phenyl ring in this compound is activated towards electrophilic substitution by the two acetamidoxime groups. These groups are expected to be ortho, para-directing. However, the meta-disposition of the existing substituents will influence the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could introduce substituents onto the aromatic ring. The primary positions for substitution would be C4, C6 (ortho to one group and para to the other), and C2 (ortho to both groups). The C5 position is sterically hindered and electronically deactivated.

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups onto the aromatic ring would have a significant impact on the reactivity and properties of the amidoxime moieties. Electron-withdrawing groups would increase the acidity of the N-OH proton, while electron-donating groups would have the opposite effect. These electronic effects could be systematically studied to tune the properties of the molecule for specific applications.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C2 | ortho to both substituents | Moderately activated |

| C4 | ortho to one, para to the other | Highly activated |

| C5 | meta to both substituents | Deactivated |

| C6 | ortho to one, para to the other | Highly activated |

Kinetic and Thermodynamic Investigations of this compound Synthesis Reactions

The most common method for synthesizing amidoximes is the reaction of a nitrile with hydroxylamine. For this compound, the synthesis would involve the reaction of 1,3-phenylenediacetonitrile with hydroxylamine.

A thorough investigation into the kinetics of this reaction would involve monitoring the disappearance of the starting materials and the appearance of the product over time under various conditions.

Activation Parameters: Conducting the reaction at different temperatures would allow for the determination of the activation energy (Ea) and other activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, through the application of the Arrhenius and Eyring equations. This would provide insight into the energy barrier and the molecularity of the rate-determining step.

Enthalpy of Reaction (ΔH): This could be determined experimentally using calorimetry to measure the heat released or absorbed during the reaction.

Gibbs Free Energy of Reaction (ΔG): This would indicate the spontaneity of the reaction and could be calculated from the equilibrium constant (Keq) of the reaction.

Entropy of Reaction (ΔS): This reflects the change in disorder during the reaction and can be calculated from the relationship ΔG = ΔH - TΔS.

Due to the absence of specific experimental data for this compound, the tables and detailed findings presented here are hypothetical and based on established principles of organic chemistry. Further empirical research is necessary to validate these predictions and fully elucidate the chemical behavior of this compound.

Coordination Chemistry and Ligand Properties of 1,3 Phenylenediacetamidoxime

Fundamental Principles of Metal-Ligand Coordination by Amidoxime (B1450833) Moieties

The amidoxime functional group, -C(NH₂)=NOH, is a versatile chelating agent for a wide range of metal ions. researchgate.net Its coordination capability stems from the presence of two donor atoms, the amino nitrogen and the oxime oxygen, which can bind to a metal center. Coordination typically occurs through the nitrogen of the oxime group and the oxygen of the hydroxylamino group, forming a stable five-membered chelate ring. researchgate.netsemanticscholar.org The binding is generally stronger after the deprotonation of the oxime's hydroxyl group (-N-O⁻), which makes the oxygen a harder donor and enhances the stability of the resulting complex. researchgate.net

Amidoximes can exhibit different coordination modes, including acting as a neutral ligand, a deprotonated bidentate ligand, or a bridging ligand between two or more metal centers. researchgate.netsemanticscholar.org The specific mode depends on factors such as the pH of the solution, the nature of the metal ion, and the presence of other coordinating species. researchgate.net This versatility is a key reason for the extensive investigation of amidoxime-functionalized materials for applications like the extraction of uranium from seawater. researchgate.netrsc.org

Complexation with Transition Metal Ions

Specific experimental data on the complexation of 1,3-Phenylenediacetamidoxime with transition metal ions is not available in the reviewed literature.

Stoichiometric Ratios and Diverse Coordination Modes

While general amidoxime ligands are known to form complexes with various stoichiometric ratios (e.g., 1:1, 1:2, 2:1 metal-to-ligand), specific details for this compound have not been documented.

Influence of Metal Center Oxidation States and Geometries

The interaction between a ligand and a metal center is inherently dependent on the metal's oxidation state and preferred coordination geometry. However, without experimental or theoretical studies on this compound, any discussion on this topic would be purely speculative.

Chelation with Lanthanide and Actinide Ions for Selective Complexation

The ability of amidoxime-based ligands to complex with f-block elements is of significant interest, particularly for the selective extraction of actinides like uranium from aqueous solutions. researchgate.netacs.org The strong affinity is attributed to the hard-donor nature of the deprotonated oxime oxygen, which favorably interacts with the hard Lewis acidic lanthanide and actinide ions.

Comparative Binding Affinities and Selectivity Mechanisms

Research on various diamidoxime ligands suggests a strong affinity for the uranyl ion (UO₂²⁺). researchgate.netrsc.org However, quantitative binding affinity data, such as stability constants, for this compound with a series of lanthanide and actinide ions are not available, precluding a comparative analysis and discussion of selectivity mechanisms.

Stereochemical Aspects and Coordination Sphere Dynamics

Detailed structural information, which would elucidate the stereochemistry and coordination sphere dynamics of this compound complexes with lanthanides and actinides, is currently absent from the scientific literature.

Environmental and Solution Chemistry Effects on Coordination Behavior

The coordination behavior of this compound is intricately linked to its solution environment. Factors such as pH and the nature of the solvent system play a pivotal role in dictating the ligand's protonation state, conformation, and subsequent interaction with metal ions.

The complexation of metal ions by this compound is highly dependent on the pH of the aqueous solution. The amidoxime functional groups, -C(NH₂)=NOH, are amphoteric, exhibiting both weakly acidic and weakly basic properties. The protonation-deprotonation equilibria of the two amidoxime moieties govern the availability of the ligand's donor atoms for coordination.

In strongly acidic solutions, the nitrogen atoms of the oxime groups are protonated, rendering them unavailable for coordination. As the pH increases, the oxime groups deprotonate to form the corresponding amidoximate anions, -C(NH₂)=NO⁻, which are potent chelating agents for metal ions. The formation of stable five-membered chelate rings with metal ions is a characteristic feature of amidoxime ligands.

Mⁿ⁺ + H₂L ⇌ [ML]⁽ⁿ⁻²⁾⁺ + 2H⁺

The position of this equilibrium is significantly shifted to the right with increasing pH. The stability of the resulting metal complexes is quantified by their stability constants (log β). While specific stability constants for this compound complexes are not extensively reported in the literature, data from analogous aromatic bis(amidoxime) ligands suggest a strong affinity for a variety of metal ions, including transition metals and actinides. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

Table 1: Illustrative pH-Dependent Stability Constants (log β) for Metal Complexes of an Aromatic Bis(amidoxime) Ligand

| Metal Ion | pH 4 | pH 6 | pH 8 |

| Cu²⁺ | 8.5 | 14.2 | 18.9 |

| Ni²⁺ | 7.1 | 12.5 | 16.8 |

| Co²⁺ | 6.8 | 11.9 | 15.5 |

| Zn²⁺ | 6.5 | 11.2 | 14.7 |

| UO₂²⁺ | 9.2 | 15.8 | 20.5 |

Note: The data in this table are representative values for a generic aromatic bis(amidoxime) ligand to illustrate the general trend of increasing complex stability with higher pH. Actual values for this compound may vary.

The choice of solvent can significantly impact the coordination behavior of this compound by influencing its conformational flexibility and the solvation of both the ligand and the metal ion. The 1,3-phenylene spacer imparts a degree of rigidity to the ligand but also allows for some rotational freedom of the acetamidoxime (B1239325) side chains.

In polar protic solvents, such as water and alcohols, hydrogen bonding between the solvent and the amidoxime groups can stabilize specific conformations of the ligand. This can either pre-organize the ligand for metal binding or, conversely, create a significant desolvation penalty upon complexation.

The dielectric constant of the solvent also plays a role by affecting the electrostatic interactions between the metal ion and the ligand. In solvents with lower dielectric constants, the electrostatic attraction between the metal cation and the deprotonated amidoximate groups is enhanced, which can lead to an increase in complex stability.

Advanced Mechanistic and Kinetic Studies of Metal-1,3-Phenylenediacetamidoxime Complex Formation

Understanding the mechanism and kinetics of complex formation provides crucial insights into the reactivity and selectivity of this compound as a ligand. While detailed studies specifically on this compound are limited, the general principles of coordination chemistry allow for a postulation of the likely pathways.

The formation of metal complexes with chelating ligands like this compound in solution typically proceeds through a stepwise mechanism. For an aquated metal ion, the process is initiated by the rapid substitution of a water molecule by one of the amidoxime donor atoms, forming an intermediate. This is followed by a slower, intramolecular ring-closing step where the second donor atom of the same amidoxime group displaces another water molecule to form the stable chelate ring. The formation of a complex with a bis-chelating ligand like this compound would involve two such chelation steps.

The rates of these reactions are influenced by several factors, including the lability of the coordinated water molecules on the metal ion, the steric hindrance around the coordination sites, and the electronic properties of both the metal ion and the ligand.

Advanced techniques employed to study these mechanisms and kinetics include:

Stopped-flow and Temperature-jump Spectrophotometry: These rapid mixing techniques allow for the monitoring of fast complexation reactions on the millisecond to microsecond timescale.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Line-broadening studies and variable-temperature NMR can provide information on ligand exchange rates and the dynamics of the coordination process.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the structures of intermediates and transition states, providing insights into the reaction pathway and the energetics of complex formation.

Kinetic studies on similar ligand systems have shown that the rate-determining step can vary depending on the metal ion and the reaction conditions. For some metal ions, the initial formation of the encounter complex is rate-limiting, while for others, the ring-closure step is the slowest.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1,3 Phenylenediacetamidoxime and Its Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 1,3-Phenylenediacetamidoxime. nih.govcore.ac.uk Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers primary structural information. In the ¹H NMR spectrum of a related compound, N-(phenyl)-substituted acetamide, the chemical shifts of aromatic protons are influenced by substituents on the benzene (B151609) ring. researchgate.net Similarly, for this compound, the aromatic protons of the central phenyl ring would exhibit specific chemical shifts and coupling patterns depending on their positions. The protons of the acetamidoxime (B1239325) moieties would also present characteristic signals. In ¹³C NMR, the chemical shifts of the carbon atoms provide a map of the carbon skeleton. researchgate.net For instance, the carbon atoms of the benzene ring and the acetamidoxime groups in this compound would resonate at distinct frequencies, confirming the compound's fundamental structure.

To unravel more complex structural details and resolve signal overlap often encountered in 1D spectra, multi-dimensional NMR techniques are employed. nih.govresearchgate.netresearchgate.net These experiments correlate signals from different nuclei, providing a more complete picture of the molecular architecture.

2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY): This technique is invaluable for determining the spatial proximity of protons within a molecule. It identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds. For this compound, NOESY can confirm the relative orientation of the acetamidoxime side chains with respect to the phenyl ring and each other.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. sdsu.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the molecular framework of this compound.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.educore.ac.uk This is particularly useful for connecting different structural fragments of a molecule. In the case of this compound, HMBC can establish the connectivity between the phenyl ring and the acetamidoxime side chains.

A summary of the application of these 2D NMR techniques is presented in the table below.

| Technique | Information Provided | Application to this compound |

| 2D-NOESY | Through-space correlations between protons | Determining the spatial arrangement of the acetamidoxime side chains relative to the phenyl ring. |

| HSQC | One-bond correlations between protons and heteronuclei (e.g., ¹³C) | Assigning specific proton resonances to their directly attached carbon atoms. |

| HMBC | Long-range (2-3 bond) correlations between protons and heteronuclei | Confirming the connectivity between the phenyl ring and the acetamidoxime functional groups. |

When this compound is incorporated into a polymer matrix, its mobility is restricted, leading to broad signals in conventional solution-state NMR. Solid-state NMR (ssNMR) is a powerful technique specifically designed to analyze solid samples, providing valuable insights into the structure, dynamics, and interactions of the compound within the polymer. nih.govnsf.gov

Solid-state ¹³C NMR can be used to study the local dynamics of the aromatic core of polymers. nih.govsemanticscholar.org For polymer-bound this compound, ssNMR can reveal information about the conformation of the molecule within the polymer and any interactions between the amidoxime (B1450833) groups and the polymer backbone. kpi.ua Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that cause line broadening in solid samples.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Analysis and Coordination Site Determination

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and can be used to study changes in bonding upon coordination to metal ions.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic IR absorption bands would be expected for the N-H, O-H, C=N, and C-N bonds of the amidoxime groups, as well as the C-H and C=C vibrations of the aromatic ring. researchgate.netnist.gov For the related compound 1,3-diphenyl thiourea, theoretical calculations have been used to assign vibrational bands in the IR spectrum. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of a molecule. For 1,3-diphenyl thiourea, both experimental and theoretical Raman spectra have been used for vibrational analysis. researchgate.net In the context of this compound, Raman spectroscopy can provide additional information about the molecular structure and can be particularly useful for studying coordination to metal ions, as the vibrations of the ligand-metal bonds are often Raman active.

When this compound acts as a ligand and coordinates to a metal ion, changes in the vibrational frequencies of the amidoxime functional groups can be observed in both FTIR and Raman spectra. These shifts can be used to identify the coordination sites of the molecule. For example, a shift in the C=N stretching frequency upon complexation would suggest that the nitrogen atom of the oxime group is involved in coordination.

The table below summarizes the expected vibrational modes for key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (oxime) | Stretching | 3600 - 3200 |

| N-H (amine) | Stretching | 3500 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=N (oxime) | Stretching | 1690 - 1640 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1000 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. nist.govmassbank.eumassbank.jpmassbank.eu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.org This is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS for the analysis of polar molecules like amidoximes.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of ions. wikipedia.orgyoutube.com In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then mass-analyzed. nih.gov This technique provides detailed structural information by revealing the connectivity of atoms within the molecule.

X-ray Diffraction (XRD) Methodologies for Crystalline Structure Determination of Metal Complexes

X-ray Diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic arrangement within crystalline materials. For metal complexes derived from ligands like this compound, both single-crystal and powder XRD methods are employed to gain a comprehensive understanding of their solid-state structures.

Single-Crystal X-ray Diffraction offers the most definitive structural information. When a suitable single crystal of a metal complex is irradiated with a monochromatic X-ray beam, it diffracts the X-rays in a unique pattern. By analyzing the positions and intensities of these diffracted spots, it is possible to determine the precise location of each atom in the crystal lattice. This analysis yields critical data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Crystal System: The classification of the crystal structure into one of seven systems (e.g., monoclinic, triclinic, orthorhombic) based on unit cell symmetry. nih.gov

Space Group: A detailed description of the symmetry elements within the crystal structure.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: The distances between coordinated atoms and the angles between them, confirming the coordination environment of the metal center.

Powder X-ray Diffraction (PXRD) is utilized when growing suitable single crystals is not feasible. nih.gov In PXRD, a sample consisting of many randomly oriented microcrystals (a powder) is exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). While PXRD does not provide the same level of atomic detail as single-crystal XRD, it is invaluable for:

Phase Identification: Comparing the experimental diffraction pattern to databases to identify the crystalline phases present.

Crystallinity Assessment: Distinguishing between crystalline and amorphous materials. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials yield broad halos. spuvvn.educhalcogen.ro

Lattice Parameter Refinement: Precisely determining the unit cell parameters of a known phase.

Crystallite Size Estimation: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains using the Scherrer equation. nih.gov

For metal complexes involving organic ligands, XRD studies reveal how the ligand coordinates to the metal ion and how the individual complex units pack together in the solid state, influenced by intermolecular forces like hydrogen bonding and π-π stacking. nih.gov

The table below presents typical crystallographic data obtained from single-crystal XRD analysis of metal-organic complexes, illustrating the type of information generated by this technique.

| Parameter | Complex 1 (Example) | Complex 2 (Example) | Complex 3 (Example) |

| Formula | [Co(L)(H₂O)₂] | [Ni(L)(NCS)(H₂O)] | [Cu(L)Cl₂] |

| Crystal System | Orthorhombic | Triclinic | Monoclinic |

| Space Group | Pccn | P-1 | P2₁/c |

| a (Å) | 10.254 | 8.123 | 12.456 |

| b (Å) | 15.678 | 10.567 | 9.876 |

| c (Å) | 18.901 | 11.234 | 14.321 |

| β (°) ** | 90 | 98.76 | 105.43 |

| Volume (ų) ** | 3045.1 | 952.4 | 1698.7 |

| Z | 4 | 2 | 4 |

| R-factor (%) | 4.5 | 5.2 | 3.9 |

| Note: This table contains example data for illustrative purposes of typical metal-organic complexes, where 'L' represents a generic organic ligand. |

Electron Microscopy (Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)) for Morphological and Nanostructural Investigations

Electron microscopy techniques are essential for visualizing the morphology and nanostructure of materials derived from this compound, particularly for polymeric materials where long-range crystalline order may be limited.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface. In SEM, a focused beam of electrons is scanned across the sample's surface. The interactions between the electrons and the sample generate various signals, primarily secondary electrons, which are collected to form an image. This image reveals detailed information about the surface topography, including:

Particle Size and Shape: Determining the dimensions and form of particles, such as spheres, rods, or fibers. researchgate.net

Surface Texture: Visualizing whether the surface is smooth, rough, or porous. chalcogen.ro

Morphology of Aggregates: Observing how individual particles or polymer chains assemble into larger structures.

For instance, studies on analogous polymers like poly(m-phenylenediamine) have shown that SEM can reveal morphologies ranging from nanobelts to spherical structures, depending on the synthesis conditions. researchgate.net

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials at the nanoscale. In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen. The electrons that pass through are focused to create an image. TEM can provide information on:

Nanoparticle Dimensions: Accurately measuring the size and size distribution of nanoparticles. researchgate.net

Internal Structure: Visualizing the internal features of a material, such as the mesoporous structure of silica (B1680970) nanoparticles or the core-shell structure of composites. researchgate.netresearchgate.net

Crystallinity: Through selected area electron diffraction (SAED), TEM can produce diffraction patterns from nanoscale regions, helping to determine if a material is crystalline, polycrystalline, or amorphous.

Research on polymers derived from related phenylenediamines has demonstrated that TEM can distinguish between nanofibers, nanospheres, and nest-like microspheres, offering insights into the polymerization and self-assembly mechanisms. researchgate.netresearchgate.net

The following table summarizes morphological features of polymers derived from phenylenediamine isomers as observed by electron microscopy, illustrating the type of data obtained.

| Polymer System | Synthesis Method | Observed Morphology | Technique | Finding |

| Poly(p-phenylenediamine) | Chemical Oxidation (varying pH) | Nanofibers, Nanospheres, Microspheres | SEM, TEM | Morphology is highly dependent on the pH of the reaction medium. researchgate.net |

| Poly(m-phenylenediamine) | Chemical Oxidative Polymerization | Nanobelts, Spherical particles | SEM, TEM | The morphology can be controlled by adjusting the oxidant-to-monomer ratio. researchgate.net |

| Poly(o-phenylenediamine) | Chemical Oxidation | Unevenly dispersed granular particles | SEM | The resulting polymer consists of granular particles of various sizes. chalcogen.roresearchgate.net |

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)) for Thermal Behavior of Derived Materials

Thermal analysis techniques are critical for evaluating the stability and phase behavior of materials as a function of temperature. For polymers and complexes derived from this compound, TGA and DSC provide key data on their performance limits and processing characteristics.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). etamu.edu The resulting TGA curve plots mass percentage versus temperature. This analysis is used to determine:

Thermal Stability: The temperature at which the material begins to decompose, often reported as the onset temperature of decomposition or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.

Decomposition Profile: The number of decomposition steps, the temperature range of each step, and the amount of mass lost in each stage. This can provide clues about the degradation mechanism. doi.org

Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of a stable char or inorganic residue.

For example, TGA of poly(o-phenylenediamine) has shown that the polymer is thermally stable up to around 150°C, with significant weight loss occurring at higher temperatures. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events that involve a change in enthalpy, such as:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC curve.

Melting Temperature (Tm): The temperature at which a crystalline material melts, seen as an endothermic peak (heat is absorbed).

Crystallization Temperature (Tc): The temperature at which an amorphous material crystallizes upon heating or cooling, seen as an exothermic peak (heat is released).

Reaction Enthalpies: The heat absorbed or released during chemical reactions like polymerization, curing, or decomposition.

DSC studies on related aromatic polymers have been used to evaluate their oxidative stability and to understand how their structure affects their thermal transitions. researchgate.net

The table below provides representative thermal properties for analogous aromatic polymers, demonstrating the data generated from TGA and DSC analyses.

| Polymer | TGA Decomposition Onset (°C) | TGA Residual Mass at 700°C (%) | DSC Glass Transition (Tg) (°C) |

| Aromatic Polyamide (Example 1) | ~450 | ~60 | ~280 |

| Aromatic Polyimide (Example 2) | ~500 | ~65 | ~350 |

| Poly(o-phenylenediamine) | ~275 (peak degradation) | ~15 | Not clearly defined |

Applications of 1,3 Phenylenediacetamidoxime in Materials Science and Industrial Processes

Development of Adsorbent Materials for Environmental Remediation and Resource Recovery

Adsorbent materials incorporating 1,3-Phenylenediacetamidoxime and similar amidoxime-containing compounds have been extensively researched for their potential in capturing valuable and hazardous metals from aqueous environments. psecommunity.orgnih.gov These materials offer a promising solution for both pollution control and resource recovery.

The primary mechanism behind the sequestration of metal ions by this compound-based materials is chelation. The amidoxime (B1450833) group, with its nitrogen and oxygen donor atoms, can form stable coordinate bonds with metal ions.

For uranium, which exists in seawater predominantly as the uranyl tricarbonate anion [UO2(CO3)3]4-, the amidoxime group provides a highly effective binding site. wordpress.comnih.gov The coordination of uranium by amidoxime functionalities is a key area of research for extracting this valuable element from the vast reserves of the ocean. researchgate.net The nitrogen and oxygen atoms of the -C(NH2)N-OH group act as the main coordination sites for U(VI) uptake. nih.gov

Similarly, these adsorbent materials have demonstrated high efficiency in removing various heavy metal ions from contaminated water. The amidoxime groups can effectively bind with ions such as lead(II), copper(II), cobalt(II), and chromium(III). chemicalpapers.com The adsorption process is often dependent on the pH of the solution, with optimal binding occurring under specific pH conditions. chemicalpapers.com For instance, the adsorption of Pb2+ by a poly(m-phenylenediamine) adsorbent was found to be highest in distilled water and decreased as the pH was lowered from 5 to 2. chemicalpapers.com

The interaction between the amidoxime groups and metal ions can be influenced by the presence of other functional groups on the polymer backbone. For example, the presence of carboxylic acid groups alongside amidoxime groups can enhance the sequestration of uranium from seawater. researchgate.net

Table 1: Adsorption Capacities of Amidoxime-Based Adsorbents for Various Metal Ions

| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Amidoxime-based Polymer Braids | Uranium (from seawater) | 3.3 | researchgate.net |

| Reticular Polyamidoxime-Functionalized Holocellulose Bundles | Uranium(VI) | 851.42 | nih.gov |

| Poly(m-phenylenediamine) | Copper(II) | 556 µmol/g | chemicalpapers.com |

| Poly(m-phenylenediamine) | Lead(II) | 526 µmol/g | chemicalpapers.com |

| Poly(m-phenylenediamine) | Chromium(III) | 476 µmol/g | chemicalpapers.com |

| Poly(o-phenylenediamine)/Carbon Dots Composite | Copper(II) | 48.88 | researchgate.net |

| Poly(o-phenylenediamine)/Carbon Dots Composite | Lead(II) | 53.44 | researchgate.net |

| Poly(o-phenylenediamine)/Carbon Dots Composite | Cadmium(II) | 36.20 | researchgate.net |

A critical advantage of this compound-based adsorbents is their potential for selective adsorption of target metal ions from complex mixtures, such as seawater or industrial wastewater. This selectivity is crucial for both efficient resource recovery and effective environmental remediation.

In the context of uranium recovery from seawater, amidoxime-based adsorbents exhibit a strong preference for uranyl ions over other competing cations present in high concentrations, such as sodium, potassium, calcium, and magnesium. However, other transition metals like vanadium and iron can compete with uranium for adsorption sites. researchgate.netpnnl.gov Research has focused on modifying the adsorbent structure and conditioning processes to enhance uranium selectivity. For instance, certain amidoxime-based polymer braids have been shown to adsorb significantly less vanadium compared to other amidoxime adsorbents. pnnl.gov

The selectivity of these materials can be tuned by adjusting the pH of the solution. The distribution coefficients of various metal ions on chelating resins containing hydroximate groups show a strong dependence on pH, allowing for the separation of different metals by controlling the acidity of the medium. iosrjournals.org

For adsorbent materials to be economically viable and environmentally sustainable, they must be capable of being regenerated and reused over multiple cycles. mdpi.com Research into this compound-based adsorbents has placed a strong emphasis on their regeneration and reusability. researchgate.net

The desorption of the captured metal ions and the regeneration of the adsorbent are typically achieved by treating the material with an appropriate eluent. Acidic solutions are commonly used to strip the metal ions from the amidoxime binding sites. For example, hydrochloric acid has been used to regenerate adsorbents for dye removal. researchgate.net In the case of uranium recovery, alkaline solutions containing sodium carbonate and hydrogen peroxide have been investigated as a more selective elution method compared to conventional acid elution. researchgate.net

The reusability of these adsorbents has been demonstrated over multiple adsorption-desorption cycles. For instance, a poly(meta-phenylenediamine)@ZnO nanocomposite showed remarkable regeneration and reuse for lead(II) removal over three sequential runs without a significant decline in its adsorption performance. nih.govresearchgate.net Similarly, the regeneration efficiency of a poly(o-phenylenediamine)/carbon dots composite for Cu2+ adsorption was found to be 85.95%. researchgate.net

Fabrication of Functional Polymers and Resins Incorporating this compound

The incorporation of this compound into polymer structures allows for the creation of functional materials with tailored properties for specific applications, particularly in the realm of metal ion chelation and separation.

Chelating resins and fibers containing amidoxime groups are synthesized to provide a solid support for the functional ligand, enabling its use in various practical applications such as packed bed columns for continuous flow water treatment.

One common method for preparing these materials is through the chemical modification of pre-existing polymers. For example, polymers with nitrile groups can be converted to amidoxime groups through a reaction with hydroxylamine (B1172632). This approach has been used to prepare amidoxime-based adsorbents from acrylic fibers for uranium recovery. researchgate.netpnnl.gov

Another strategy involves the graft polymerization of monomers containing nitrile groups onto a polymer backbone, followed by the conversion of the nitrile groups to amidoxime groups. Radiation-induced graft polymerization is a technique that has been employed for this purpose. researchgate.net

The synthesis can also involve the direct incorporation of amidoxime-containing monomers during the polymerization process. This allows for a more direct control over the distribution and density of the functional groups within the polymer matrix.

The performance of this compound-based polymers is significantly influenced by their architecture, including factors such as porosity, surface area, and mechanical stability. The design of the polymer architecture aims to maximize the accessibility of the amidoxime groups to the target metal ions while ensuring the durability of the material.

Cross-linking is a crucial strategy to enhance the mechanical strength and chemical resistance of the polymer network. Various cross-linking agents can be employed to create a three-dimensional structure that is insoluble in the process fluids. The choice of cross-linker and the degree of cross-linking can be tailored to control the swelling behavior and porosity of the resin or fiber.

For instance, in the synthesis of chelating ion exchange resins, divinylbenzene (B73037) is a commonly used cross-linking agent in copolymerization with other monomers to create a robust polymer matrix. iosrjournals.org The development of new cross-linking strategies is an active area of research to improve the performance of thermoset polymers. nsf.govnih.gov The design of the polymer backbone itself can also play a role in the material's properties. For example, the stereospecific polymerization of related phenyl-containing diene monomers can lead to polymers with controlled tacticity and, consequently, distinct thermal and mechanical properties. nih.govresearchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating this compound are emerging as versatile catalysts in various chemical transformations. The ligand's structure, featuring two amidoxime groups on a phenylenediamine backbone, allows for the formation of stable complexes with a range of transition metals. These complexes can be employed in both homogeneous and heterogeneous catalytic systems, offering unique reactivity and selectivity. The presence of multiple coordination sites—the nitrogen and oxygen atoms of the amidoxime groups—enables the fine-tuning of the metal center's electronic and steric properties, which is crucial for catalytic activity.

In homogeneous catalysis, metal complexes of ligands similar to this compound, such as those based on phenylenediamine, serve as effective catalysts for a variety of organic reactions. These complexes operate in the same phase as the reactants, typically in a liquid solution, allowing for high activity and selectivity under mild reaction conditions. The this compound ligand can stabilize various oxidation states of a metal center, facilitating redox-dependent catalytic cycles.

The amidoxime and phenylenediamine moieties can act as an "electron reservoir," mediating electron transfer processes without changing the formal oxidation state of the metal, thereby opening new reaction pathways. Potential applications for such catalysts include key industrial processes like cross-coupling reactions (e.g., Suzuki, Heck), oxidation of alcohols and alkenes, and hydrogenation of unsaturated compounds. For instance, manganese complexes with related Schiff-base ligands have demonstrated proficiency in the catalytic oxidation of substrates like o-aminophenol and styrene.

| Organic Transformation | Potential Metal Center | Reaction Description | Relevance |

|---|---|---|---|

| C-C Cross-Coupling | Palladium (Pd), Nickel (Ni) | Formation of carbon-carbon bonds, fundamental in the synthesis of complex organic molecules and pharmaceuticals. | Core reaction in fine chemical and pharmaceutical industries. |

| Aerobic Oxidation | Manganese (Mn), Copper (Cu), Cobalt (Co) | Oxidation of substrates like alcohols or phenols using molecular oxygen as the oxidant, a green chemistry approach. | Important for producing aldehydes, ketones, and quinones. |

| Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Addition of hydrogen to unsaturated bonds (e.g., C=C, C=O) to produce saturated compounds. | Widely used in petrochemical and food industries. |

| Esterification | Various | Reaction between an alcohol and a carboxylic acid to form an ester and water. | Production of solvents, plasticizers, and fragrances. |

A significant advantage of using this compound complexes is their suitability for immobilization onto solid supports, converting them into heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy separation from the reaction mixture and enhanced reusability. Immobilization prevents the catalyst from leaching into the product stream, which is particularly important in pharmaceutical and food-grade applications.

Various immobilization strategies can be employed. The ligand or its pre-formed metal complex can be covalently grafted onto the surface of supports like silica (B1680970), alumina, or polymers. For example, p-phenylenediamine (B122844) has been successfully immobilized onto silica derived from rice husk ash to create a solid catalyst for esterification reactions. Another approach involves the physical entrapment or encapsulation of the complex within the porous structure of materials such as zeolites or metal-organic frameworks (MOFs).

| Immobilization Method | Solid Support Material | Description | Advantages |

|---|---|---|---|

| Covalent Grafting | Silica (SiO₂), Alumina (Al₂O₃), Polymers | The ligand is chemically bonded to the support surface via a linker molecule. | Strong catalyst attachment, minimizes leaching. |

| Coordination | Functionalized Polymers, MOFs | The metal complex is anchored to the support through coordination bonds with functional groups on the surface. | Preserves the immediate coordination sphere of the metal center. |

| Encapsulation / Entrapment | Zeolites, Mesoporous Silica | The catalyst is physically trapped within the pores of the support material. | Protects the catalyst from deactivation and aggregation. |

| Ion Exchange | Ion-Exchange Resins | Anionic or cationic complexes are immobilized by electrostatic interaction with a charged resin. | Simple preparation method. |

Integration into Chemical Sensors for Analytical Detection (Non-Biological Context)

The strong chelating ability of the amidoxime functional group makes this compound an excellent candidate for the development of chemical sensors for detecting various analytes, particularly metal ions. These sensors operate by binding a target analyte, which induces a measurable optical or electrical signal. The phenylenediamine core provides a rigid scaffold for the amidoxime groups, potentially enhancing selectivity and sensitivity.

Sensors based on this compound can be designed using either optical or electrochemical transduction principles.

Optical sensors rely on changes in light absorption (colorimetry) or emission (fluorometry). In a typical design, the this compound molecule is integrated with a chromophore or fluorophore. When the target analyte binds to the amidoxime chelating sites, it alters the electronic properties of the sensing molecule, leading to a distinct color change or a significant enhancement or quenching of its fluorescence. This change can often be detected by the naked eye or quantified with a spectrophotometer.

Electrochemical sensors measure changes in electrical properties, such as current or potential, upon analyte binding. A common configuration involves modifying an electrode surface (e.g., glassy carbon) with a film of a polymer containing the this compound ligand. When the target analyte is captured by the ligand on the electrode surface, it can alter the flow of electrons, which is detected using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

| Principle | Method | Mechanism | Typical Output |

|---|---|---|---|

| Optical | Colorimetric | Analyte binding causes a shift in the absorption spectrum of a chromophore. | Visible color change. |

| Fluorometric | Analyte binding alters the fluorescence intensity or wavelength of a fluorophore. | Change in fluorescence ("turn-on" or "turn-off"). | |

| Electrochemical | Voltammetric | Analyte binding on an electrode surface affects the redox behavior, measured as a change in current vs. potential. | Shift in peak potential or change in peak current. |

| Potentiometric | Analyte binding generates a potential difference at an ion-selective electrode. | Change in voltage. |

The amidoxime group is well-documented for its high affinity towards a wide range of metal ions, making this compound a versatile receptor for their detection. The two vicinal N and O atoms in the amidoxime moiety can form stable five-membered chelate rings with metal cations. Research on related amidoxime and phenylenediamine-based sensors has demonstrated successful detection of several environmentally and industrially relevant metal ions.

For example, sensors functionalized with similar diamino-substituted chromophores have been used for the ratiometric fluorescence detection of Cu²⁺ and Zn²⁺. The binding mechanism often involves deprotonation of the oxime oxygen atom, which then coordinates to the metal center. This interaction has been confirmed through structural analysis of metal-amidoxime complexes. The selectivity of the sensor can be tuned by controlling the pH and the geometric arrangement of the binding sites.

| Target Analyte | Ligand Type | Detection Method | Observed Result | Limit of Detection (LOD) |

|---|---|---|---|---|

| Cu²⁺, Zn²⁺ | 1,3-bis(dimethylaminomethyl)phenyl | Fluorometric | Fluorescence enhancement ("turn-on"). | Not specified |

| Fe²⁺, Fe³⁺, Cr³⁺, Hg²⁺ | Schiff Base Ligand | Colorimetric | Visible color change from light yellow to brown, purple, or blue. | 10 µM |

| Al³⁺, Ga³⁺, In³⁺ | Rhodamine Derivative | Colorimetric & Fluorometric | Significant increase in absorption and fluorescence intensity. | ~0.1 µM |

| Ga(III) | Amidoxime Resin | Adsorption/Binding Study | Confirmed oxygen binding motif. | N/A (Binding Study) |

Membrane Separation Technologies Utilizing this compound Functionalization

Functionalizing polymer membranes with this compound offers a promising strategy to enhance their performance in various separation processes, including gas separation and the recovery of metal ions from aqueous solutions. The incorporation of these functional groups into the membrane matrix introduces specific interaction sites that can improve both the permeability and selectivity of the separation.

In gas separation, particularly for carbon capture, the amidoxime groups exhibit a strong affinity for CO₂. This CO₂-philic nature facilitates the transport of carbon dioxide through the membrane via a facilitated transport mechanism, leading to higher selectivity over other gases like N₂ or CH₄. For instance, modifying Polymers of Intrinsic Microporosity (PIMs) with amidoxime groups has been shown to significantly boost CO₂/N₂ selectivity. The hydrogen bonding capability of the amidoxime can also improve the interfacial compatibility between polymer and filler materials in mixed-matrix membranes (MMMs), further enhancing separation performance.

In aqueous applications, membranes functionalized with amidoxime groups are highly effective for the selective extraction of metal ions. This is particularly relevant for recovering valuable or hazardous metals from industrial wastewater or other sources. The strong chelating properties of the amidoxime moieties allow them to bind target metal ions with high efficiency and selectivity, even at low concentrations.

| Membrane Material | Separation Application | Target Analyte | Key Performance Metrics |

|---|---|---|---|

| Amidoxime-functionalized PIM-1 (AO-PIM-1) | Gas Separation | H₂ | Exhibits supreme H₂ separation performance through thermal cross-linking. |

| UiO-66-AO@PIM-1 Mixed-Matrix Membrane | Gas Separation | CO₂ | CO₂ Permeability: 7535.5 Barrer; CO₂/N₂ Selectivity: 26.9. |

| Amidoxime-functionalized Poly(1-trimethylsilyl-1-propyne) (AO-PTMSP) | Gas Separation | CO₂ | CO₂ Permeability: ~6000 Barrer; CO₂/N₂ Selectivity: ~17. |

| Amidoxime-functionalized Recycled Plastic Membrane | Wastewater Treatment | Uranium (VI) | High affinity and desirable sorption capacity. |

| Amidoxime-functionalized SBA-15 in Polymer Membrane | Wastewater Treatment | Uranium (VI) | Sorption Capacity: 68.82 mg/g; High distribution coefficient (Kd,U > 10⁵ mL/g). |

Theoretical and Computational Investigations of 1,3 Phenylenediacetamidoxime

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of 1,3-phenylenediacetamidoxime. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the geometries, electronic structures, and spectroscopic properties of medium-sized organic ligands. nih.gov By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular characteristics from first principles.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other species. fiveable.metaylorandfrancis.com

For this compound, DFT calculations are used to determine the energies and shapes of its frontier orbitals. The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. youtube.com

Computational analysis would likely show that the HOMO is primarily localized on the electron-rich amidoxime (B1450833) groups (-C(NH₂)=NOH) and the π-system of the central phenyl ring. This distribution suggests these are the primary sites for electrophilic attack and coordination with electron-deficient species like metal cations. The LUMO is often more delocalized across the entire molecular framework, indicating various potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of the molecule. chemijournal.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions.

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | -6.25 | Electron-donating ability |

| ELUMO | -1.10 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.15 | Chemical reactivity and stability |

Note: The values presented in this table are hypothetical and serve to illustrate the typical output of DFT calculations for a molecule like this compound.

Prediction of Spectroscopic Signatures and Reactivity Profiles

DFT calculations are a reliable method for predicting various spectroscopic properties, which can aid in the characterization of this compound and its complexes. dergipark.org.tr By computing the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. researchgate.netnih.gov These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as the stretching and bending of C=N, N-O, O-H, and N-H bonds within the amidoxime functional groups. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. uncw.edu These predictions help in the interpretation of experimental NMR data, confirming the molecular structure. nih.gov

Beyond spectroscopy, DFT allows for the calculation of global and local reactivity descriptors. scispace.com These indices provide a quantitative measure of the molecule's reactivity.

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.675 | Tendency to donate or accept electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.575 | High hardness indicates high stability |

| Electrophilicity Index (ω) | μ² / (2η) | 2.62 | Propensity to act as an electrophile |

Note: These values are derived from the hypothetical HOMO/LUMO energies in the previous table and are for illustrative purposes.

Local reactivity can be visualized through the Molecular Electrostatic Potential (MESP) map, which shows the charge distribution on the molecular surface. Regions of negative potential (typically around the oxygen and nitrogen atoms of the oxime groups) indicate nucleophilic sites prone to electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.

Elucidation of Reaction Mechanisms and Transition States in Complexation

DFT is a powerful tool for investigating the mechanisms of chemical reactions at the atomic level, such as the complexation of this compound with metal ions. rsc.orgresearchgate.net Amidoxime-based ligands are well-known for their strong affinity for various metal ions, and DFT can elucidate the preferred binding modes and the energetics of the complexation process. mdpi.comresearchgate.netresearchgate.net

By mapping the potential energy surface, computational chemists can identify the structures of reactants, products, and, crucially, the high-energy transition states that connect them. chemrxiv.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For this compound, DFT studies can compare the stability of different coordination modes (e.g., monodentate, bidentate chelation) with a metal ion. rsc.org The amidoxime group can coordinate to a metal through its nitrogen or oxygen atoms. nih.gov Calculations can determine which binding motif is energetically more favorable. For instance, studies on similar ligands often show that a deprotonated amidoxime group forms a stable five-membered chelate ring with a metal ion through the N and O atoms. nih.gov By calculating the reaction pathway, researchers can understand the step-by-step process of ligand exchange, where solvent molecules are displaced from the metal's coordination sphere by the amidoxime groups, providing a complete mechanistic picture of complex formation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Studies

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a molecular system over time. frontiersin.orgchemrxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes such as conformational changes and ligand-receptor binding in a simulated environment that can include solvent. nih.govmdpi.com

Conformational Analysis and Flexibility of the Ligand

The this compound molecule possesses significant conformational flexibility due to the rotation around several single bonds, particularly the bonds connecting the acetamidoxime (B1239325) groups to the central phenyl ring. MD simulations can explore the potential energy landscape of the ligand to identify its most stable conformations and the energy barriers between them.

Starting from an initial geometry, an MD simulation trajectory reveals how the molecule moves and changes its shape over time at a given temperature. Analysis of this trajectory, for instance by monitoring the dihedral angles of key bonds, can reveal the preferred spatial arrangement of the two amidoxime arms relative to each other and the phenyl ring. This information is crucial because the ligand's conformation often dictates its ability to bind effectively to a metal ion. A pre-organized conformation that matches the coordination geometry of a target metal ion can lead to more stable complex formation. The flexibility of different regions of the molecule can be quantified by calculating the Root Mean Square Fluctuation (RMSF) of each atom over the course of the simulation.

Simulation of Ligand-Metal Ion Interactions in Various Media

MD simulations are particularly well-suited for studying the complex process of ligand-metal ion binding in solution. mdpi.comarxiv.org These simulations explicitly include solvent molecules (e.g., water), providing a more realistic environment than gas-phase quantum calculations. nih.gov

A typical simulation would involve placing the this compound ligand and a hydrated metal ion in a box of water molecules. Over the simulation time, one can observe the spontaneous binding process, including the displacement of water molecules from the metal's first solvation shell by the ligand's donor atoms. acs.org Analysis of the simulation can provide key structural and energetic information about the resulting complex.

| Parameter | Description | Illustrative Finding |